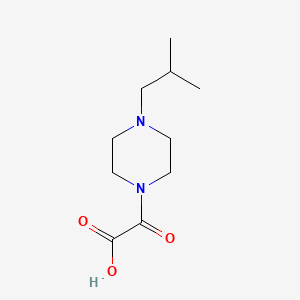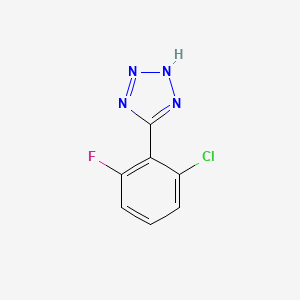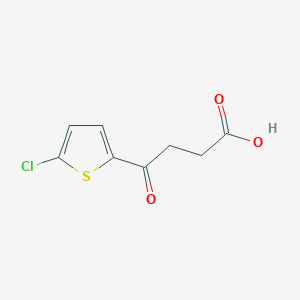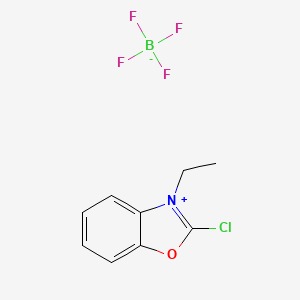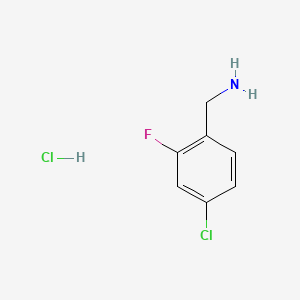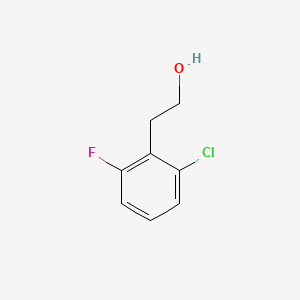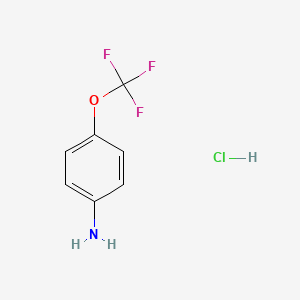
4-(トリフルオロメトキシ)アニリン塩酸塩
説明
4-(Trifluoromethoxy)aniline Hydrochloride is used in the synthesis of anticancer agents and antitumor medicaments . It’s an intermediate in the production of labelled Riluzole, a neuroprotective agent . It modulates glutamatergic transmission .
Synthesis Analysis
The synthesis of 4-(Trifluoromethoxy)aniline Hydrochloride involves adding sodium ferrate and sodium bromide as auxiliary reaction mixture, heating to 95 °C for 4 h, then adding sodium amide . The temperature is raised to 155 °C, the reaction pressure is raised to 4 atm, and the reaction is continued for 10 h . The ratio of trifluoromethoxybenzene to sodium amide is 1:4.5 .Molecular Structure Analysis
The molecular formula of 4-(Trifluoromethoxy)aniline Hydrochloride is C7H7ClF3NO . Its molecular weight is 213.59 .Chemical Reactions Analysis
4-(Trifluoromethoxy)aniline was used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens . It was also used in the synthesis of derivatives of 3-(quinolin-3-yl)acrylates . A series of novel Shiff bases were synthesized via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Trifluoromethoxy)aniline include a boiling point of 192.4±0.0 °C at 760 mmHg , a vapour pressure of 0.5±0.3 mmHg at 25°C , and a density of 1.32 g/mL at 20 °C (lit.) . It has a refractive index of 1.481 .科学的研究の応用
4-(トリフルオロメトキシ)アニリン塩酸塩:科学研究における応用の包括的な分析
側鎖液晶の合成: 4-(トリフルオロメトキシ)アニリン塩酸塩 (TFMA HCl) は、フッ素含有メソゲンを有する側鎖液晶の合成における前駆体として役立ちます。これらの液晶は、ユニークな特性を示し、ディスプレイ技術やフォトニクスにおける用途にとって価値があります。
液晶性ポリメタクリル酸エステルの開発: この化合物は、フッ素含有メソゲンを組み込んだ側鎖液晶性ポリメタクリル酸エステルの作成に使用されます。これらの材料は、高度なディスプレイシステムでの潜在的な用途のために重要です .
3-(キノリン-3-イル)アクリレート誘導体の調製: 研究者は、TFMA HCl を用いて、3-(キノリン-3-イル)アクリレートの誘導体を調製しています。これは、創薬や新規材料開発における潜在的な用途を有する分子です。
新規シッフ塩基の合成: この化合物は、ピリジンカルバルデヒドとの縮合により、一連の新規シッフ塩基の合成に使用されます。これは、分子篩によって促進されます。これらの塩基は、さまざまな化学プロセスで潜在的な用途を有します .
化学合成の構成ブロック: TFMA HCl は、科学研究におけるさまざまな用途を持つさまざまな化合物の作成に貢献する合成構成ブロックとしても使用されます .
分析試薬: これは、化学物質を特定し、定量化し、研究するための化学分析および研究室において不可欠であるため、分析試薬として使用されます .
研究開発の制限: TFMA HCl の使用は、TSCA によって研究開発目的のみに制限されており、科学研究におけるその重要性と管理されたアプリケーションを示しています .
潜在的な創薬アプリケーション: この化合物の誘導体は、光異性化特性について調査されており、新規医薬品の開発における用途につながる可能性があります。
各アプリケーションは、さまざまな科学分野における 4-(トリフルオロメトキシ)アニリン塩酸塩の汎用性と重要性を示し、研究開発における貴重な化合物としての役割を強調しています。
Smolecule MilliporeSigma MilliporeSigma VWR
Safety and Hazards
4-(Trifluoromethoxy)aniline Hydrochloride is considered hazardous. It is combustible and toxic if swallowed . It is fatal in contact with skin, causes skin irritation, and causes serious eye damage . It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .
特性
IUPAC Name |
4-(trifluoromethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO.ClH/c8-7(9,10)12-6-3-1-5(11)2-4-6;/h1-4H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQIMISQMPPBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381729 | |
| Record name | 4-(trifluoromethoxy)aniline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42823-24-5 | |
| Record name | 4-(trifluoromethoxy)aniline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1586087.png)

